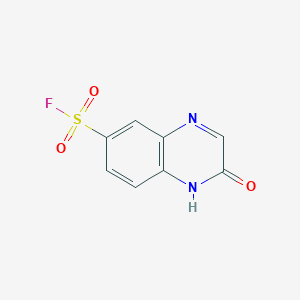

2-Oxo-1H-quinoxaline-6-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-quinoxaline-6-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGJXPNOQYUEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)F)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 2 Oxo 1h Quinoxaline 6 Sulfonyl Fluoride

Fundamental Reaction Pathways of the Sulfonyl Fluoride (B91410) Functional Group

The sulfonyl fluoride group (-SO2F) is characterized by a high oxidation state sulfur (VI) center bonded to a highly electronegative fluorine atom. This arrangement imparts a distinct reactivity profile that is central to its utility in chemical synthesis and biology.

Chemoselectivity and Functional Group Tolerance of the SO2F Moiety

The sulfonyl fluoride group is renowned for its remarkable stability and chemoselectivity. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are notably resistant to hydrolysis and thermolysis. nih.govreddit.com This stability allows the -SO2F group to remain intact under a wide array of reaction conditions, demonstrating orthogonal reactivity to many other functional groups. nih.gov For instance, conditions ranging from amide and ester formation to transition-metal-catalyzed cross-couplings are well tolerated by the sulfonyl fluoride moiety. wikipedia.org This high degree of functional group tolerance makes sulfonyl fluorides, including 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride, valuable building blocks in complex molecule synthesis.

The -SO2F group's reactivity can be controllably "switched on" under specific conditions, a key feature of its application in "click chemistry." nih.gov This latent reactivity ensures that it does not interfere with other transformations in a multi-step synthesis until its specific reaction is desired. The stability of the S-F bond contributes to this chemoselectivity, allowing for precise and predictable chemical modifications. nih.gov

Table 1: Functional Group Tolerance in Reactions Involving Sulfonyl Fluorides

| Functional Group | Tolerance | Reaction Conditions |

|---|---|---|

| Amides | High | Tolerated during SuFEx and cross-coupling reactions. wikipedia.org |

| Esters | High | Stable under various synthetic transformations. wikipedia.org |

| Alcohols (Silyl-protected) | High | Compatible with fluorosulfurylation approaches. |

| Amines (Aliphatic) | Moderate to High | Can be present in the structure of less reactive sulfonyl fluorides. nih.gov |

| Aldehydes/Ketones | Moderate | Can participate in olefination reactions with sulfonyl-stabilized carbanions. nih.gov |

Distinctive Heterolytic Cleavage and Resistance to Reduction

A defining characteristic of the sulfonyl fluoride group is its resistance to reduction. springernature.comyoutube.com This is in stark contrast to sulfonyl chlorides, where the S(VI)-Cl bond is susceptible to reductive collapse, leading to S(IV) species. researchgate.net The high strength and polarity of the S-F bond dictate that its cleavage occurs exclusively through a heterolytic pathway. springernature.comyoutube.com This means that the bond breaks to form a fluoride anion (F-) and a sulfonyl cation or a species with significant positive charge on the sulfur atom, rather than undergoing homolytic cleavage to form radicals under typical reducing conditions. This inherent resistance to reduction further enhances the functional group tolerance of sulfonyl fluorides, allowing them to be subjected to a broader range of chemical environments without degradation of the -SO2F moiety.

Detailed Mechanism of Nucleophilic Substitution at Sulfur (SuFEx Reaction)

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of the reactivity of sulfonyl fluorides and has been recognized as a next-generation "click" reaction. youtube.com This reaction involves the nucleophilic substitution at the electrophilic sulfur center of the sulfonyl fluoride, with the fluoride ion acting as a leaving group. nih.gov The mechanism is primarily driven by the high positive charge on the sulfur atom, making it an attractive target for nucleophiles. nih.gov

The SuFEx reaction can be catalyzed by various species, including Lewis bases, bifluoride salts, and even biological nucleophiles under specific conditions. nih.gov The general mechanism proceeds through the attack of a nucleophile (e.g., an alcohol, amine, or thiol) on the sulfur atom, leading to a hypervalent intermediate. The subsequent departure of the fluoride ion yields the final sulfonated product. The use of catalysts can facilitate the reaction by activating the sulfonyl fluoride or enhancing the nucleophilicity of the attacking species. For instance, silicon-based additives can activate the S-F bond, making the fluoride a better leaving group. nih.gov

Table 2: Key Features of the SuFEx Reaction

| Feature | Description |

|---|---|

| Reaction Type | Nucleophilic Substitution at Sulfur |

| Electrophile | Sulfonyl Fluoride (R-SO2F) |

| Leaving Group | Fluoride ion (F-) |

| Nucleophiles | Alcohols, amines, thiols, phenols, etc. |

| Catalysts | Lewis bases (e.g., DBU), bifluoride salts, organocatalysts. nih.govnih.gov |

| Key Characteristic | High efficiency, broad scope, and biocompatibility. nih.gov |

Identification and Characterization of Reactive Intermediates

The versatility of sulfonyl fluorides in chemical synthesis is further expanded by their ability to generate highly reactive intermediates under specific conditions. These intermediates open up novel reaction pathways for carbon-carbon and carbon-heteroatom bond formation.

Generation and Reactivity of Fluorosulfonyl Radicals (FSO2•) in C-H Functionalization

Under certain conditions, such as photoredox catalysis or electrochemical methods, the sulfonyl fluoride moiety can be a precursor to the fluorosulfonyl radical (FSO2•). reddit.com The generation of this radical has paved the way for direct fluorosulfonylation reactions, providing an efficient route to a diverse range of sulfonyl fluorides. masterorganicchemistry.com

Once generated, the FSO2• radical can participate in various transformations, most notably C-H functionalization. This involves the abstraction of a hydrogen atom from a C-H bond, followed by radical recombination or other cascade processes. For example, FSO2• radicals have been successfully employed in the radical fluorosulfonyl arylation of alkenes, leading to the construction of complex heterocyclic structures like FSO2-functionalized chromanes. nih.gov These radical cascade reactions are valued for their ability to form multiple bonds in a single step under mild conditions. nih.gov

Formation and Trapping of Carbocationic Intermediates in Defluorosulfonylation Reactions

While less common than SuFEx or radical pathways, sulfonyl fluorides can also be involved in reactions that proceed through carbocationic intermediates. A notable example is the "defluorosulfonylation" reaction observed with certain substrates, such as oxetane (B1205548) sulfonyl fluorides. springernature.com In this process, the sulfonyl fluoride group departs as sulfur dioxide (SO2) and a fluoride ion (F-), leading to the formation of a carbocation. springernature.com

This reaction proceeds via an SN1-type mechanism, where the formation of the carbocation is the rate-determining step. springernature.com The resulting carbocation is then trapped by a nucleophile present in the reaction mixture. This pathway is particularly favored in substrates where the resulting carbocation is stabilized, for instance, by the release of ring strain in the case of oxetanes. springernature.com The trapping of these carbocationic intermediates provides a synthetic route to products that are not accessible through direct nucleophilic substitution at the sulfur atom.

Oxidation Reactions of Quinoxaline (B1680401) Derivatives

The quinoxaline ring system is generally resistant to oxidative degradation, particularly with alkaline oxidizing agents. However, substituents on the ring can be susceptible to oxidation. For instance, alkyl groups attached to the quinoxaline core can be oxidized to carboxylic acids without disrupting the heterocyclic ring structure.

The introduction of an N-oxide functionality is a key oxidation reaction for quinoxaline derivatives, leading to the formation of quinoxaline 1,4-dioxides. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties. researchgate.net The reactivity of the quinoxaline core is significantly altered by the presence of the N-oxide groups, making them valuable intermediates for further functionalization.

In the context of quinoxalin-2(1H)-ones, oxidation reactions can also facilitate further derivatization. For example, the oxidation of dihydroquinoxalinones is a method to synthesize quinoxalines. researchgate.net Additionally, visible light-induced direct C-H hydroxylation of quinoxalin-2(1H)-ones at the C3 position has been achieved using graphitic carbon nitride (g-C3N4) as a photocatalyst under an air atmosphere, yielding 3-hydroxyquinoxalin-2(1H)-ones. mdpi.com

During photoinduced processes, quinoxaline derivatives can generate reactive oxygen species (ROS). Upon UVA irradiation, the formation of singlet oxygen and superoxide (B77818) radicals has been observed. These ROS can then interact with the quinoxaline molecule, leading to the generation of new intermediates. nih.gov

Mechanistic Aspects of C3-H Functionalization of Quinoxalin-2(1H)-ones

The direct functionalization of the C3-H bond of quinoxalin-2(1H)-ones is an efficient strategy for synthesizing a variety of derivatives, including those with new C-C, C-O, C-S, C-N, and C-P bonds. researchgate.netrsc.orgresearchgate.net These reactions often proceed through radical-based mechanisms, and various catalytic systems, including metal-free, visible light-promoted, and electrochemical methods, have been developed. researchgate.netresearchgate.net

Hypervalent iodine reagents play a significant role in the C3-H functionalization of quinoxalin-2(1H)-ones, acting as either reaction partners or oxidants. nih.gov For instance, in a three-component alkylation reaction, a hypervalent iodine(III) reagent promotes the introduction of a β-azido alkyl group at the C3 position. The proposed mechanism involves the formation of a radical intermediate. nih.gov

A general mechanism for the C3-H arylation of quinoxalin-2(1H)-ones involves the generation of an aryl radical from an arylhydrazine precursor. This radical then adds to the C3 position of the quinoxalin-2(1H)-one to form an intermediate radical, which is subsequently oxidized to the final product. nih.gov

Visible light-driven heterogeneous catalysis has also been employed for C3-H functionalization. In one example, a hydrazine-based two-dimensional covalent organic framework (2D-COF) serves as a photocatalyst for arylation and alkylation reactions. mdpi.com The mechanism involves the generation of a radical intermediate from the corresponding hydrazine, which then attacks the C3 position of the quinoxalin-2(1H)-one.

Electrochemical methods offer another avenue for C3-H functionalization. An electro-oxidative C-H alkylation of quinoxalin-2(1H)-ones using organoboron compounds has been developed. The proposed mechanism involves the formation of a nitrogen-based radical intermediate. researchgate.net

The following table summarizes various C3-H functionalization reactions of the quinoxalin-2(1H)-one core, highlighting the diversity of achievable transformations.

| Functionalization | Reagents/Conditions | Mechanistic Feature | Reference |

| Arylation | Hypervalent iodine(III) reagents, Arylhydrazines | Radical addition-oxidation | nih.gov |

| Alkylation | Unactivated alkenes, TMSN3, Hypervalent iodine(III) | Radical mechanism | nih.gov |

| Hydroxylation | g-C3N4, Visible light, Air | Photocatalysis | mdpi.com |

| Alkylation | Organoboron compounds, Electro-oxidation | Nitrogen-based radical intermediate | researchgate.net |

| Arylation/Alkylation | Hydrazines, 2D-COF, Visible light | Heterogeneous photocatalysis | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Crystallographic and Intermolecular Interaction Studies

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

While a specific Hirshfeld surface analysis for 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride (B91410) has not been reported in the reviewed literature, the expected intermolecular interactions can be inferred from studies on structurally related quinoxaline (B1680401) and sulfonyl fluoride-containing compounds. The molecular structure of 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride possesses several key functional groups that will dictate its intermolecular bonding patterns: the quinoxalinone ring system with its N-H donor and C=O acceptor sites, the aromatic rings capable of π-π stacking, and the strongly electronegative sulfonyl fluoride group (-SO₂F).

Analysis of various quinoxaline derivatives reveals that their crystal structures are often stabilized by a network of hydrogen bonds and π-π stacking interactions. For the 2-oxo-1H-quinoxaline moiety, the N-H group is a potent hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Therefore, strong N-H···O hydrogen bonds are anticipated to be a significant feature in the crystal packing of the title compound. Additionally, weaker C-H···O and C-H···N interactions involving the aromatic C-H bonds and the nitrogen and oxygen atoms are also likely to be present.

The sulfonyl fluoride group introduces further complexity and directionality to the intermolecular interactions. Studies on aromatic sulfonyl fluorides show that the dominant interactions from the sulfonyl group typically arise from the oxygen atoms, not the fluorine atom. These sulfonyl oxygens are effective hydrogen bond acceptors, leading to the formation of C-H···O or N-H···O contacts. The fluorine atom is less likely to participate in strong hydrogen bonding but can form weaker contacts such as F···H, F···C, or F···F interactions. The presence of the electron-withdrawing sulfonyl fluoride group can also influence the electron distribution of the quinoxaline ring system, potentially affecting π-π stacking interactions.

Based on these analogous structures, a hypothetical breakdown of the intermolecular contacts for this compound, as would be revealed by a Hirshfeld surface analysis, can be projected. The most significant contributions to the crystal packing are expected to come from H···H, H···O/O···H, and H···C/C···H contacts, which is typical for organic molecules. The presence of the fluorine atom will introduce H···F/F···H and C···F/F···C contacts.

Below is an interactive data table summarizing the predicted percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface area for this compound.

| Intermolecular Contact Type | Predicted Contribution (%) | Key Molecular Features Involved |

| H···H | 40 - 50 % | Predominantly from the aromatic rings and the N-H group. |

| O···H / H···O | 20 - 30 % | Involving the carbonyl and sulfonyl oxygens as acceptors and the N-H and C-H groups as donors. |

| C···H / H···C | 10 - 15 % | Associated with π-π stacking and C-H···π interactions between the quinoxaline ring systems. |

| F···H / H···F | 5 - 10 % | Weaker contacts involving the sulfonyl fluoride group and hydrogen atoms on neighboring molecules. |

| N···H / H···N | 3 - 7 % | Involving the nitrogen atoms of the quinoxaline ring and hydrogen atoms. |

| C···C | 2 - 5 % | Indicative of π-π stacking interactions. |

| Other (F···C, F···F, etc.) | < 5 % | Minor contributions from other possible weak interactions. |

This predicted distribution highlights the primary forces expected to govern the solid-state architecture of this compound. A definitive analysis would, of course, require experimental crystallographic data for the compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these techniques can elucidate a wide range of molecular properties.

Application of Density Functional Theory (DFT) (e.g., B3LYP Hybrid Functional)

Density Functional Theory (DFT) has become a popular method in computational chemistry due to its balance of accuracy and computational cost. researchgate.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for studying organic molecules. iiste.orgnih.gov This method is well-suited for optimizing the geometry of quinoxaline (B1680401) derivatives and calculating their electronic properties. iiste.orgnih.gov In the study of compounds similar to 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride (B91410), DFT calculations are typically performed using basis sets such as 6-311G or 6-311+G(d,p) to provide a good description of the electronic structure. iiste.orgresearchgate.net The choice of basis set is crucial for obtaining reliable results, with larger basis sets generally yielding more accurate predictions. researchgate.net

Prediction and Analysis of Structural and Electronic Properties

Through DFT calculations, various structural and electronic properties of 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride can be predicted and analyzed. These include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. nih.gov Furthermore, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. Other calculated parameters often include the dipole moment, atomic charges, and molecular electrostatic potential, which provide insights into the molecule's polarity and reactive sites. researchgate.net

| Property | Predicted Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are representative examples based on computational studies of similar quinoxaline derivatives and are intended for illustrative purposes.

Advanced Computational Approaches for Complex Chemical Systems

For larger and more complex systems, more advanced computational methods are necessary to capture their behavior accurately.

Development and Application of Multiscale Methods for Large Molecular Systems

While DFT is powerful, it can be computationally expensive for very large systems. Multiscale methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM), offer a solution by treating the most chemically important part of a system with a high-level quantum mechanical method, while the remainder of the system is described using a more computationally efficient molecular mechanics force field. This approach allows for the study of molecules in complex environments, such as in solution or interacting with biological macromolecules.

Computational Design Principles for Functional Chemical Systems

Computational chemistry plays a vital role in the rational design of new functional molecules. nih.gov By predicting the properties of hypothetical molecules before they are synthesized, researchers can prioritize candidates with desired characteristics. For instance, in the design of new pharmaceuticals, computational methods can be used to predict the binding affinity of a molecule to a target protein. johnshopkins.edu This in silico screening process can significantly accelerate the drug discovery pipeline. johnshopkins.edu

In Silico Modeling for Synthetic Design and Optimization

Computational modeling is also instrumental in the design and optimization of synthetic routes. By simulating reaction mechanisms and predicting reaction outcomes, chemists can identify the most efficient pathways to synthesize a target molecule like this compound. iiste.org These in silico studies can help in understanding the reactivity of different starting materials and intermediates, and in predicting potential side products. iiste.org This computational guidance can save significant time and resources in the laboratory by focusing experimental efforts on the most promising synthetic strategies. mdpi.com

of this compound and Related Structures

Computational and theoretical chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding the design and synthesis of new compounds with desired properties. In the context of quinoxaline derivatives, these methods are instrumental in exploring their therapeutic potential. This article focuses on specific computational approaches applied to quinoxaline structures, particularly concerning the predictive modeling of their biological activities.

While specific predictive models for the reaction outcomes and selectivity of "this compound" are not extensively detailed in publicly available research, the principles of computational chemistry are widely applied to the broader class of quinoxaline derivatives. The following sections delve into the application of Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies in the design of these compounds.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational methodology used to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. These models are crucial in medicinal chemistry for understanding the structural requirements for a molecule to exhibit a specific biological effect, thereby guiding the design of more potent analogs. For quinoxaline derivatives, 3D-QSAR studies have been pivotal in elucidating the features that govern their activity as anticancer and antitubercular agents. nih.govnih.gov

The core principle of 3D-QSAR involves aligning a series of molecules with known activities and then calculating steric and electrostatic fields around them. These fields are then used as independent variables to develop a partial least squares (PLS) regression model that predicts the biological activity. Two of the most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Key Findings from 3D-QSAR Studies on Quinoxaline Derivatives:

Antitubercular Activity: A study on quinoxaline 1,4-di-N-oxide derivatives evaluated their in vitro activity against Mycobacterium tuberculosis. nih.gov To understand the structure-activity relationship, CoMFA and CoMSIA models were developed. The resulting models demonstrated good predictive capability, with a CoMSIA model showing a cross-validated correlation coefficient (q²) of 0.665 and a non-cross-validated correlation coefficient (r²) of 0.977. nih.gov The contour maps generated from these models indicated that both steric and electrostatic fields are significant descriptors for explaining the observed biological activity, providing a roadmap for designing novel quinoxaline-based antituberculosis agents. nih.gov

Anticancer Activity: In the pursuit of potent anticancer agents, 2D and 3D-QSAR models have been developed for various quinoxaline derivatives. nih.gov For instance, models based on genetic algorithm (GA) and simulated annealing (SA) feature selection methods have been used to predict anti-tubercular activity, which often shares common pharmacophoric features with anticancer activity. These studies identified key topological and electrostatic descriptors as being crucial for activity. nih.gov The 3D-QSAR analysis, through contribution plots, highlighted the importance of steric and electrostatic field effects, suggesting that modifications to the quinoxaline scaffold that alter these properties could lead to more potent compounds. nih.gov

Aldose Reductase 2 (ALR2) Inhibition: Quinoxaline-based compounds have been identified as potential inhibitors of ALR2, an enzyme implicated in diabetic complications. tandfonline.comtandfonline.com A 3D-QSAR study on a dataset of 99 quinoxaline analogs was performed to identify the desirable structural features for ALR2 inhibition. The developed model showed excellent statistical measures, including a cross-validated correlation coefficient (Q²) of 0.803 and a non-cross-validated squared correlation coefficient (R²) of 0.839. tandfonline.com This robust model helps in the rational design of novel and more effective ALR2 inhibitors based on the quinoxaline scaffold. tandfonline.comtandfonline.com

The insights gained from these 3D-QSAR models are invaluable. They provide a three-dimensional representation of the chemical features that are either favorable or unfavorable for biological activity. For example, a contour map might indicate that a bulky, electropositive group at a specific position on the quinoxaline ring would enhance activity, while an electronegative group would diminish it. This level of detail allows medicinal chemists to make informed decisions in the design and synthesis of new derivatives, optimizing their therapeutic potential and reducing the trial-and-error inherent in drug discovery.

Below is an interactive data table summarizing the statistical validation parameters from a representative 3D-QSAR study on quinoxaline derivatives.

| 3D-QSAR Model | Dataset | q² (Cross-validated R²) | r² (Non-cross-validated R²) | Predictive r² | F-value | Ref. |

| CoMFA | Antitubercular Quinoxalines | 0.507 | 0.923 | Not Reported | Not Reported | nih.gov |

| CoMSIA | Antitubercular Quinoxalines | 0.665 | 0.977 | Not Reported | Not Reported | nih.gov |

| Atom-based 3D-QSAR | ALR2 Inhibitors | 0.803 | 0.839 | 0.905 (Pearson-R) | 89.8 | tandfonline.com |

| GA-PLS | Antitubercular Quinoxalines | Not Reported | Not Reported | Not Reported | Not Reported | nih.gov |

| SA-PLS | Antitubercular Quinoxalines | Not Reported | Not Reported | Not Reported | Not Reported | nih.gov |

Synthetic Applications and Derivatization Strategies

2-Oxo-1H-quinoxaline-6-sulfonyl Fluoride (B91410) as a Versatile Synthetic Intermediate

The 2-oxo-1H-quinoxaline-6-sulfonyl fluoride molecule merges the biologically relevant quinoxalinone scaffold with the uniquely reactive sulfonyl fluoride group (-SO2F). This combination makes it a powerful and versatile intermediate in synthetic chemistry. The sulfonyl fluoride functional group is known for its remarkable balance of stability and reactivity; it is largely inert to many common reaction conditions, yet it can be selectively activated to react with nucleophiles under specific catalysis, a property that has positioned it at the forefront of modern covalent chemistry. researchgate.netnih.gov This stability allows for modifications elsewhere in the quinoxaline (B1680401) ring system while preserving the sulfonyl fluoride for a subsequent key bond-forming step.

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a robust and reliable click chemistry platform, enabling the rapid and efficient connection of molecular modules. nih.gov Aryl sulfonyl fluorides, such as this compound, serve as central "hub" molecules in SuFEx reactions. Their reaction with silylated phenols or directly with amines and alcohols under catalytic conditions provides access to a vast array of compounds with high yields and functional group tolerance. nih.govuva.nl The reliability of SuFEx chemistry makes it an ideal tool for building libraries of complex molecules from simpler, modular components.

A primary application of sulfonyl fluorides in SuFEx chemistry is the formation of highly stable sulfonate (-SO2-O-) and sulfonamide (-SO2-N-) linkages. This compound can react with a wide range of phenolic and amine nucleophiles to generate the corresponding quinoxalinone-containing sulfonates and sulfonamides. These reactions are typically catalyzed by organic bases and proceed under mild conditions. nih.gov The resulting linkages are exceptionally stable to hydrolysis and metabolic degradation, making them valuable in medicinal chemistry and materials science. The principle has been demonstrated with similarly complex heterocyclic sulfonyl fluorides, such as 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-2-sulfonyl fluoride, which undergoes SuFEx reactions with various nucleophiles. researchgate.net

Below is a table representing the expected SuFEx reactions of this compound with representative nucleophiles.

| Entry | Nucleophile | Product Type | Resulting Linkage |

|---|---|---|---|

| 1 | Phenol (B47542) | Aryl Sulfonate | Quinoxalinone-SO2-O-Aryl |

| 2 | Aniline | Aryl Sulfonamide | Quinoxalinone-SO2-NH-Aryl |

| 3 | Benzylamine | Alkyl Sulfonamide | Quinoxalinone-SO2-NH-CH2-Aryl |

| 4 | Piperidine | Alkyl Sulfonamide | Quinoxalinone-SO2-N(CH2)5 |

| 5 | Methanol | Alkyl Sulfonate | Quinoxalinone-SO2-O-CH3 |

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, biologically active molecules at a late point in their synthesis to rapidly generate analogues with improved properties. The sulfonyl fluoride group is an excellent tool for LSF due to its aforementioned stability and selective reactivity. rsc.orgresearchgate.net A complex molecule containing a free phenol or amine can be readily "clicked" onto this compound, thereby introducing the quinoxalinone motif without requiring a complete redesign of the synthetic route. This modular approach accelerates the exploration of structure-activity relationships. For instance, natural products or existing drugs with available nucleophilic sites can be derivatized to explore new biological activities. nih.govrsc.org

The sulfonyl fluoride group on the quinoxalinone core is a gateway to a multitude of other sulfur-containing functional groups and novel heterocyclic systems. Its controlled reactivity allows for precise and predictable derivatization pathways.

β-Keto sulfonyl fluorides are valuable synthetic intermediates, but they are not typically synthesized from aryl sulfonyl fluorides. Instead, modern synthetic methods generate these compounds through processes like the oxo-fluorosulfonylation of alkynes or the radical fluorosulfonylation of vinyl triflates. researchgate.netnih.gov These methods construct the β-keto sulfonyl fluoride moiety from simpler precursors.

While this compound does not serve as a direct precursor to β-keto sulfonyl fluorides, its sulfonyl fluoride group can be used to connect the quinoxalinone scaffold to molecules that have undergone derivatization. The reactivity of the -SO2F group allows for coupling with a wide range of carbon and heteroatom nucleophiles, providing access to a diverse library of sulfonylated quinoxalinone derivatives. researchgate.net

The synthesis of unique heterocyclic ring systems is a constant goal in medicinal chemistry to access novel chemical space. The formation of certain sulfur-containing heterocycles, such as oxathiazole dioxides, typically involves the cyclization of sulfonamides with appropriate reagents. While an aryl sulfonyl fluoride like this compound is not a direct precursor in a one-step cyclization to form such rings, it serves as the essential starting point to first synthesize the necessary sulfonamide intermediate. By reacting this compound with a primary amine, a sulfonamide is formed, which can then potentially undergo subsequent chemical transformations, including cyclization reactions, to build more complex and unique ring systems appended to the quinoxalinone core.

Access to Diverse Sulfonylated Derivatives and Novel Heterocycles

Integration into Complex Molecular Architectures

Derivatization and Functionalization of the Quinoxaline Scaffold

The derivatization of the quinoxalin-2(1H)-one core is a subject of intensive research, with a primary focus on the functionalization of the C3 position. The electron-deficient nature of the pyrazine (B50134) ring facilitates a variety of reactions at this site.

Regioselective C3-H Functionalization Reactions

Direct C-H bond functionalization at the C3 position of quinoxalin-2(1H)-ones represents an atom-economical and efficient strategy for introducing molecular diversity. nih.gov This approach avoids the need for pre-functionalized substrates and often proceeds under mild conditions. A range of functional groups, including alkyl, aryl, and heteroatom-containing moieties, can be installed with high regioselectivity.

Recent advancements have highlighted the use of hypervalent iodine reagents as environmentally benign oxidants or reaction partners in these transformations. nih.gov These reagents have been successfully employed in the arylation, trifluoromethylation, alkylation, and alkoxylation of the quinoxalinone C3 position. nih.gov The reactions often proceed via a radical mechanism. nih.gov For instance, iodosobenzene-promoted oxidative arylation with arylhydrazines provides a facile route to 3-arylquinoxalin-2(1H)-ones. nih.gov

The presence of an electron-withdrawing group, such as the sulfonyl fluoride at the C6 position, is generally well-tolerated in these C3-H functionalization reactions and can enhance the reactivity of the C3-H bond towards nucleophilic or radical attack. nih.gov

Table 1: Examples of Regioselective C3-H Functionalization of Quinoxalin-2(1H)-ones

| Functionalization Type | Reagents and Conditions | Functional Group Introduced |

|---|---|---|

| Arylation | Arylhydrazines, PhIO, O2 | Aryl |

| Trifluoromethylation | TMSCF3, PhI(OAc)2 | Trifluoromethyl |

| Alkylation | Alkenes, TMSN3, PhI(OTFA)2 | β-azido alkyl |

| Vinylation | Alkenes, (NH4)2S2O8 | Vinyl |

This table presents generalized reaction conditions for the quinoxalin-2(1H)-one scaffold.

Construction of Fused Heterocyclic Systems (e.g., Pyrroloquinoxalines)

Quinoxalin-2(1H)-one derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest due to their diverse pharmacological activities. researchgate.netresearchgate.net Among these, pyrrolo[1,2-a]quinoxalines are a prominent class of compounds with applications as anticancer, anti-fungal, and antimalarial agents. researchgate.net

Several synthetic strategies have been developed to construct the pyrrolo[1,2-a]quinoxaline (B1220188) skeleton from quinoxalinone precursors. One common approach involves the reaction of a 1-(2-aminophenyl)pyrrole with an aldehyde or its surrogate, proceeding through a Pictet-Spengler type reaction. researchgate.netnih.govunisi.it This methodology allows for the generation of a diverse range of substituted pyrrolo[1,2-a]quinoxalines under mild conditions. researchgate.net

Another strategy involves the tandem Stork enamine alkylation and intramolecular annulation of 3-(α-chlorobenzyl)quinoxalin-2(1H)-ones with enamines derived from cyclic ketones. researchgate.net This sequence leads to the formation of tetracyclic indolo[1,2-a]quinoxalin-6(5H)-ones. researchgate.net

Table 2: Synthetic Approaches to Pyrrolo[1,2-a]quinoxalines from Quinoxaline Precursors

| Precursors | Key Reaction Type | Resulting Structure |

|---|---|---|

| 1-(2-Aminophenyl)pyrroles and Aldehydes | Pictet-Spengler Reaction | 4-Substituted Pyrrolo[1,2-a]quinoxalines |

| 3-(α-chlorobenzyl)quinoxalin-2(1H)-ones and Enamines | Stork Enamine Alkylation / Intramolecular Annulation | Indolo[1,2-a]quinoxalin-6(5H)-ones |

This table outlines general synthetic routes to fused heterocyclic systems based on the quinoxaline scaffold.

Strategies for Introducing Diverse Substituents and Modifying the Core Structure

Beyond C3-H functionalization, various other strategies exist for introducing diverse substituents and modifying the quinoxalin-2(1H)-one core. The sulfonyl chloride group, a precursor to the sulfonyl fluoride, is a versatile handle for derivatization. For instance, 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl chloride can be converted to the corresponding sulfonyl azide, which can then undergo further transformations. researchgate.net

Nucleophilic substitution reactions on halogenated quinoxalinones provide another avenue for introducing diversity. The reactivity of chloro-substituted quinoxalines with various nucleophiles allows for the installation of a wide array of functional groups.

Furthermore, the nitrogen atoms of the quinoxalinone ring can be alkylated or acylated to modulate the electronic properties and biological activity of the molecule. The synthesis of N-substituted quinoxalinones is a common strategy in drug discovery programs. thieme-connect.de

The modification of substituents on the benzene (B151609) ring, such as the derivatization of a sulfonyl chloride group, allows for the synthesis of a library of compounds with varied electronic and steric properties. researchgate.netjddtonline.infojddtonline.infomdpi.com This is exemplified by the reaction of quinoxaline sulfonyl chlorides with amines and hydrazines to generate sulfonamides and sulfonohydrazides, respectively. mdpi.com These derivatives can then serve as intermediates for further synthetic elaborations.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Research into quinoxaline (B1680401) derivatives has established them as privileged scaffolds in medicinal chemistry, with applications as anticancer, antimicrobial, and antiviral agents. pulsus.comnih.govrsc.org The synthesis of the quinoxaline core is well-established, with classical methods involving the condensation of o-phenylenediamines with α-dicarbonyl compounds and modern advancements focusing on green chemistry protocols. mdpi.commtieat.org

The sulfonyl fluoride (B91410) functional group has garnered significant attention for its unique combination of stability and reactivity. rsc.orgnih.gov It is relatively stable to hydrolysis under physiological conditions but can react with specific nucleophilic amino acid residues, making it an ideal "warhead" for covalent inhibitors and chemical biology probes. rsc.orgrsc.org Methodological advances have moved beyond traditional two-step syntheses (e.g., conversion of sulfonic acids to sulfonyl chlorides, then to fluorides) towards more direct and milder protocols. nih.govmdpi.com The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has been a pivotal advance, positioning sulfonyl fluorides as versatile connectors for molecular assembly. nih.govresearchgate.net

For the specific class of quinoxaline-sulfonyl compounds, synthetic routes have often relied on the chlorosulfonation of the quinoxaline core, followed by nucleophilic substitution to yield derivatives like sulfonamides or sulfonyl azides. researchgate.net The direct synthesis and extensive exploration of 2-Oxo-1H-quinoxaline-6-sulfonyl fluoride itself remain less documented, representing a significant area for future investigation.

Emerging Avenues in Quinoxaline-Sulfonyl Fluoride Research

Future research on this compound is poised to expand in several exciting directions, primarily focusing on innovative synthetic strategies and the exploration of its latent reactivity.

The synthesis of sulfonyl fluorides, including heterocyclic variants, has seen remarkable progress. researchgate.net Future work on this compound should aim to incorporate these modern, more sustainable methods.

Key emerging synthetic strategies include:

Photocatalysis and Electrocatalysis: These methods offer mild conditions for generating sulfonyl fluorides from abundant precursors like thiols, disulfides, or even alkyl iodides, avoiding harsh reagents. rsc.org Electrochemical strategies, for instance, can use inexpensive fluoride sources like potassium fluoride (KF). rsc.org

Direct Deoxyfluorination: Recent protocols allow for the direct conversion of stable and readily available sulfonic acids or their salts into sulfonyl fluorides using bench-stable reagents like Xtalfluor-E®, bypassing the need for unstable sulfonyl chloride intermediates. nih.govrsc.org

Radical-Based Approaches: The insertion of sulfur dioxide into radical intermediates followed by fluorination is a powerful strategy for constructing diverse sulfonyl fluorides. researchgate.net Photocatalytic methods can facilitate the decarboxylative fluorosulfonylation of aldoxime esters or organotrifluoroborates under mild conditions. rsc.org

Late-Stage Functionalization: A significant challenge is the introduction of the sulfonyl fluoride group late in a synthetic sequence. Methods that convert stable sulfonamides into sulfonyl fluorides using pyrylium (B1242799) salts and a fluoride source offer a practical solution for complex molecules. researchgate.net

These advanced methods could provide more efficient, scalable, and environmentally friendly routes to this compound and its derivatives compared to traditional approaches.

| Synthetic Approach | Precursor | Key Reagents/Conditions | Advantages |

| Traditional Halogen Exchange | Sulfonyl Chloride | Potassium fluoride (KF), 18-crown-6 (B118740) mdpi.com | Well-established |

| Deoxyfluorination | Sulfonic Acid / Salt | Xtalfluor-E®, Thionyl fluoride nih.govrsc.org | Bypasses unstable intermediates, milder conditions |

| Electrocatalysis | Thiol / Disulfide | KF, electrochemical cell rsc.org | Avoids stoichiometric oxidants, uses cheap F⁻ source |

| Photocatalysis | Aldoxime Ester / Alkyl Iodide | Photocatalyst, SO₂ source, F⁺ source rsc.org | Mild visible-light conditions, high functional group tolerance |

| Late-Stage Conversion | Sulfonamide | Pyrylium salt, MgCl₂, KF researchgate.net | Suitable for complex, functionalized molecules |

This table provides an interactive comparison of different synthetic strategies for sulfonyl fluorides.

The true potential of this compound lies in the reactivity of its SO₂F group, which can serve as both a stable anchor and a reactive hub.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: The SO₂F group is a prime candidate for SuFEx, a next-generation click chemistry reaction. researchgate.net This allows for the rapid and efficient connection of the quinoxaline core to a wide array of molecular fragments (e.g., phenols, amines) under mild conditions. researchgate.net This strategy could be used to generate large libraries of novel quinoxaline derivatives for biological screening.

Covalent Warhead for Chemical Biology: Sulfonyl fluorides are privileged electrophiles capable of forming covalent bonds with nucleophilic residues on proteins, such as lysine, tyrosine, serine, and histidine. rsc.orgnih.gov By incorporating a ligand that directs the this compound molecule to a specific protein's binding pocket, the SO₂F group can act as a "warhead" to achieve covalent inhibition. rsc.orgnih.gov This is a powerful strategy for developing highly potent and selective inhibitors and for identifying novel protein targets. nih.gov

Novel Transformation Pathways: While SuFEx reactions at the sulfur center are common, unexpected reactivity can emerge. For example, certain oxetane (B1205548) sulfonyl fluorides have been shown to undergo defluorosulfonylation to generate carbocations, leading to reactions with amines at the carbon center instead of the sulfur. springernature.com Exploring whether the electronic nature of the 2-oxo-quinoxaline ring could induce similar or other novel transformation pathways of the sulfonyl fluoride group is a compelling avenue for fundamental chemical research. nih.govresearchgate.net

Opportunities for Interdisciplinary Research and Methodological Advancement

The unique bifunctional nature of this compound—a biologically active heterocycle coupled with a versatile reactive group—creates numerous opportunities for interdisciplinary collaboration.

Medicinal Chemistry and Chemical Biology: The most immediate application lies in the design of novel therapeutics. The quinoxaline core can be tailored to target specific enzymes (e.g., kinases, carbonic anhydrases) implicated in diseases like cancer, while the sulfonyl fluoride moiety provides a mechanism for covalent engagement to enhance potency and duration of action. nih.govresearchgate.netnih.gov Furthermore, it can be used to develop activity-based probes to map enzyme binding sites and identify new drug targets within the proteome. rsc.orgnih.gov

Materials Science: The stability and defined reactivity of the sulfonyl fluoride group make it suitable for surface modification and polymer chemistry. The this compound could be grafted onto surfaces or incorporated into polymers via SuFEx chemistry. The inherent properties of the quinoxaline core, such as its aromatic and electron-accepting nature, could impart useful electronic or optical properties to the resulting materials.

Computational Chemistry: Predicting the reactivity of the sulfonyl fluoride group is crucial for its application. nih.gov Computational studies can model the hydrolytic stability and reactivity of this compound with different amino acid residues. rsc.org This can guide the rational design of covalent inhibitors, predicting which proteins might be susceptible to modification and helping to interpret complex chemoproteomic data.

Q & A

Q. How should researchers document synthesis and characterization data for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.